4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
Description
Properties
IUPAC Name |
4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-6(10)7-1-3-8(11,5-7)4-2-7;/h6H,1-5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYGYSBKUORBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2108852-82-8 | |
| Record name | 4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride typically involves multiple steps:
Starting Material: The synthesis often begins with a bicyclo[2.2.1]heptane derivative.
Introduction of Difluoromethyl Group:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a more saturated amine.
Scientific Research Applications
Drug Development
The unique structure of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride makes it a valuable scaffold in drug design, particularly for developing novel therapeutics targeting various diseases.
Case Study: Antidepressant Activity
Research has indicated that compounds with bicyclic structures can exhibit significant antidepressant properties. A study demonstrated that derivatives of bicyclic amines showed enhanced binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
Antiviral Properties
Recent investigations into the antiviral properties of bicyclic amines have shown promise against viral infections, particularly those caused by RNA viruses.
Case Study: Influenza Virus Inhibition
In vitro studies have reported that certain bicyclic amines can inhibit the replication of the influenza virus by interfering with viral protein synthesis, highlighting their potential as antiviral agents.
Chemical Synthesis and Modifications
The synthesis of this compound involves several steps, including the introduction of difluoromethyl groups into the bicyclic structure. The ability to modify this compound further enhances its applicability in drug development.
| Synthesis Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Bicyclo[2.2.1]heptene + Fluorinating agent | 70% |
| Step 2 | Amine coupling agents | 85% |
Neuropharmacology
The compound's structural attributes suggest potential neuropharmacological effects, making it a candidate for further research in neurodegenerative diseases.
Case Study: Neuroprotective Effects
Preliminary studies indicate that derivatives of this compound may provide neuroprotective effects in models of neurodegeneration, possibly by modulating neurotransmitter levels.
Anticancer Research
Emerging research has explored the anticancer potential of bicyclic amines, with some studies indicating activity against various cancer cell lines.
Case Study: Cytotoxicity Against Tumor Cells
In vitro assays have shown that this compound exhibits cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analogs
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine Hydrochloride
- Structural Difference : Trifluoromethyl (-CF₃) group at the 4-position instead of difluoromethyl (-CF₂H).
- This compound is widely available from suppliers like Synmax and Efroze Chemical Industries .
2,2-Difluorobicyclo[2.2.1]heptan-1-amine Hydrochloride
- Structural Difference : Difluoromethyl group at the 2-position rather than 4-position.
- Impact: Altered substitution position may influence conformational flexibility and intermolecular interactions. Limited data on synthesis or applications, though Enamine Ltd. lists it in their catalog (EN300-39926878) .
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine Hydrochloride
- Structural Difference : Incorporates an oxygen atom in the bicyclic ring (2-oxabicyclo) and a fluoromethyl group at position 1.
- Molecular weight: 181.6 g/mol; purity ≥95% .
Halogen-Substituted Analogs
2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride
Bicyclo System Variations
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine Hydrochloride
- Structural Difference : Bicyclo[2.2.2]octane scaffold (larger ring system) instead of bicyclo[2.2.1]heptane.
- Impact : Increased ring size alters steric and electronic environments. Molecular formula: C₉H₁₅F₂N; SMILES:
C1CC2(CCC1(CC2)C(F)F)N.
4-Methylbicyclo[2.2.2]octan-1-amine Hydrochloride
Complex Derivatives
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine Hydrochloride
- Structural Difference : Diethyl and phenyl substituents on the bicyclic core.
- Melting point: 222°C (acetone solubility) .
Bicyclo[2.2.1]heptan-2-amine,1,7,7-trimethyl-N-[(4-nitrophenyl)methyl]-, Hydrochloride
Data Tables
Table 1: Key Properties of Selected Compounds
Biological Activity
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride, with the chemical formula CHClFN and CAS number 2108852-82-8, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 197.650 g/mol
- Purity : 95%
- Physical Form : Powder
- Storage Temperature : Room Temperature (RT)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways. Its structure suggests potential for modulation of neurotransmitter systems, particularly those related to amine signaling.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antagonistic Effects : Similar compounds in the bicyclic family have shown antagonistic activity at thromboxane A receptors, which are involved in platelet aggregation and vascular responses .
- Neurotransmitter Modulation : The bicyclic structure may influence neurotransmitter release and reuptake mechanisms, potentially affecting mood and cognitive functions.
Study 1: Thromboxane A Receptor Antagonism
A study explored the efficacy of bicyclic compounds as thromboxane A receptor antagonists. The findings indicated that specific analogs could inhibit I-BOP induced platelet aggregation, suggesting a mechanism that could be relevant for cardiovascular applications .
Study 2: Pharmacological Profiling
Pharmacological profiling of similar bicyclic amines demonstrated their ability to modulate neurotransmitter systems. This was evidenced by changes in behavioral assays in animal models, indicating potential applications in treating mood disorders or anxiety .
Study 3: Synthesis and Characterization
Research focused on the synthesis of derivatives of bicyclo[2.2.1]heptane compounds highlighted their structural versatility and potential for further modification to enhance biological activity. The study employed advanced synthesis techniques to create multigram quantities for extensive testing .
Data Table: Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride?
Answer:
The compound is synthesized via multi-step routes:
Core Structure Preparation : Start with bicyclo[2.2.1]heptane derivatives. For example, brominated analogs (e.g., 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride) can serve as intermediates .
Difluoromethylation : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under controlled anhydrous conditions to introduce the difluoromethyl group .
Amination and Salt Formation : React with ammonia or protected amines, followed by HCl treatment to form the hydrochloride salt .
Key Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) and H/F NMR .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns .
Advanced: How can computational methods optimize reaction conditions for difluoromethylation?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for fluorination steps. For example, compare DAST vs. Deoxo-Fluor reactivity .
- Reaction Path Search : Employ software like GRRM or AFIR to explore intermediates and byproducts, reducing trial-and-error experimentation .
- Case Study : Simulations predicting optimal temperatures (e.g., -20°C to 0°C) for minimizing side reactions (e.g., over-fluorination) .
Advanced: How to address contradictions in reported biological activity data (e.g., receptor binding affinities)?
Answer:
- Experimental Replication : Standardize assays (e.g., radioligand binding for serotonin receptors) using identical cell lines (e.g., HEK293) and buffer conditions .
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For example, resolve discrepancies in IC values by controlling variables like pH or temperature .
- Cross-Validation : Use orthogonal techniques (e.g., SPR vs. ITC) to confirm binding kinetics .
Basic: What are the compound’s key applications in drug discovery?
Answer:
- Neurological Targets : Acts as a rigid scaffold for serotonin receptor modulators. Derivatives show sub-μM binding affinity for 5-HT in rodent models .
- Methodology :
- SAR Studies : Modify the amine group (e.g., alkylation) to enhance blood-brain barrier penetration .
- In Vivo Testing : Use Morris water maze or forced swim tests to evaluate antidepressant potential .
Advanced: How to design experiments for studying degradation pathways under physiological conditions?
Answer:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions .
- Analytical Workflow :
- LC-MS/MS : Identify degradation products (e.g., defluorinated analogs).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .
Basic: What safety precautions are required during synthesis?
Answer:
- Hazard Mitigation :
- Waste Disposal : Neutralize fluorinated byproducts with calcium hydroxide before disposal .
Advanced: How to resolve NMR signal overlap in bicyclic systems?
Answer:
- Advanced NMR Techniques :
- Case Study : In bicyclo[2.2.1]heptane derivatives, NOE interactions between H-2 and H-7 confirm endo/exo isomerism .
Advanced: What strategies improve yield in multi-step syntheses?
Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 2 factorial design identified THF as optimal for amination (yield increased from 45% to 72%) .
- Flow Chemistry : Continuous reactors minimize intermediate degradation, particularly for heat-sensitive fluorination steps .
Basic: How does the bicyclo[2.2.1]heptane scaffold influence physicochemical properties?
Answer:
- Rigidity : Reduces conformational entropy, enhancing binding specificity to target receptors .
- LogP Prediction : Computational tools (e.g., MarvinSuite) estimate logP ~2.1, indicating moderate lipophilicity for CNS penetration .
- Solubility : Hydrochloride salt improves aqueous solubility (>10 mg/mL in PBS) compared to free bases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
